2-Benzofurancarboximidamide, N-hydroxy-4-methoxy-
CAS No.: 84748-11-8
Cat. No.: VC17028805
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84748-11-8 |
|---|---|
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | N'-hydroxy-4-methoxy-1-benzofuran-2-carboximidamide |
| Standard InChI | InChI=1S/C10H10N2O3/c1-14-7-3-2-4-8-6(7)5-9(15-8)10(11)12-13/h2-5,13H,1H3,(H2,11,12) |
| Standard InChI Key | RHXREMCMPSVKBR-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=CC=CC2=C1C=C(O2)/C(=N\O)/N |
| Canonical SMILES | COC1=CC=CC2=C1C=C(O2)C(=NO)N |
Introduction
2-Benzofurancarboximidamide, N-hydroxy-4-methoxy- is a chemical compound belonging to the benzofuran derivatives class, known for their diverse biological activities. This compound features a benzofuran core structure, an imidamide functional group, and hydroxy and methoxy substituents on the aromatic ring. The presence of these functional groups contributes to its potential applications in medicinal chemistry and materials science.
Synthesis and Chemical Reactions
The synthesis of 2-Benzofurancarboximidamide, N-hydroxy-4-methoxy- typically involves the condensation of 2-hydroxy-4-methoxybenzophenone with appropriate amines under controlled conditions. This process requires specific conditions such as temperature control and the presence of catalysts to promote reactivity while minimizing side reactions.
Synthesis Pathway
-
Starting Materials: 2-Hydroxy-4-methoxybenzophenone
-
Reaction Conditions: Controlled temperature, presence of catalysts
-
Product: 2-Benzofurancarboximidamide, N-hydroxy-4-methoxy-
Biological Activity and Potential Applications
Research indicates that similar benzofuran derivatives exhibit varying degrees of biological activity based on structural modifications, suggesting that 2-Benzofurancarboximidamide, N-hydroxy-4-methoxy- may possess significant pharmacological properties. The presence of hydroxy and methoxy groups may enhance binding to receptors or enzymes, contributing to its potential applications in medicinal chemistry.
Future Research Directions
-
Anticancer Potential: Investigate the compound's antiproliferative activity.
-
Mechanism of Action: Study interactions with biological targets to understand its pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume